molecular formula C18H17N5O4 B2714704 3-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide CAS No. 2034297-92-0

3-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide

Cat. No.: B2714704
CAS No.: 2034297-92-0
M. Wt: 367.365
InChI Key: GIYDPJBOOVUZMP-UHFFFAOYSA-N
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Description

The compound “3-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide” is a complex organic molecule. It contains a pyrido[2,3-d]pyrimidin-3(4H)-yl group, which is a type of heterocyclic compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a protocol was developed for the synthesis of a series of 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones in water with good yield by the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation . Another method involves a three-component one-pot reaction between 6-amino-1,3-dimethyl uracil, aromatic aldehydes, and 1,3-dicarbonyl compounds .

Scientific Research Applications

Microwave Activation in Synthesis

Microwave irradiation has been explored for the oxidation of heterocycles in the pyridine series, leading to the efficient synthesis of N-oxides and other nitrogen heterocycles. This method showcases the utility of microwave activation in facilitating chemical reactions that produce compounds related to the chemical structure of interest (Khrustalev et al., 2008).

Structural Analysis through X-ray Crystallography

The structural intricacies of pyridine and pyrimidine derivatives have been elucidated through X-ray crystallography. Studies reveal the formation of complex hydrogen bonding patterns, contributing to the understanding of molecular assemblies and their potential applications in materials science (Orozco et al., 2009).

Self-Assembly and H-Bonding

Research into the self-assembly mechanisms of 2-aminopyrimidinones demonstrates the role of hydrogen bonding in the formation of structured aggregates. This insight is pivotal for the development of novel materials and pharmaceutical compounds (Bararjanian et al., 2010).

Antitumor Activity

Pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones have shown potential antitumor activity, highlighting the significance of chemical synthesis in the discovery of new cancer therapies. The study of these compounds provides valuable insights into the development of novel anticancer agents (Insuasty et al., 2013).

Multicomponent Reaction Synthesis

The one-step, three-component synthesis of pyridines and 1,4-dihydropyridines illustrates the versatility of multicomponent reactions in creating medicinally relevant scaffolds. This approach simplifies the synthesis process and opens avenues for generating diverse chemical libraries (Evdokimov et al., 2006).

Properties

IUPAC Name

3-[1-(1-oxidopyridin-1-ium-3-carbonyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4/c24-16(12-3-2-8-22(27)11-12)21-9-5-13(6-10-21)23-17(25)14-4-1-7-19-15(14)20-18(23)26/h1-4,7-8,11,13H,5-6,9-10H2,(H,19,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYDPJBOOVUZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)C4=C[N+](=CC=C4)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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